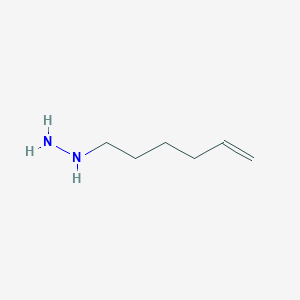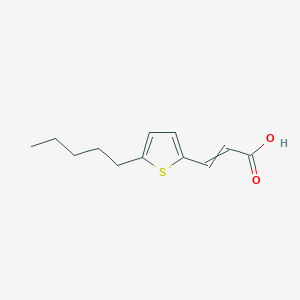![molecular formula C28H33NO4S B14333375 12-[(Pyrene-1-sulfonyl)amino]dodecanoic acid CAS No. 111864-04-1](/img/structure/B14333375.png)
12-[(Pyrene-1-sulfonyl)amino]dodecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-[(Pyrene-1-sulfonyl)amino]dodecanoic acid: is a synthetic organic compound that features a pyrene moiety attached to a dodecanoic acid backbone via a sulfonamide linkage. This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of pyrene with the fatty acid chain of dodecanoic acid. The presence of the pyrene group imparts fluorescence properties, making it useful in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12-[(Pyrene-1-sulfonyl)amino]dodecanoic acid typically involves the following steps:
Sulfonylation of Pyrene: Pyrene is reacted with chlorosulfonic acid to introduce a sulfonyl chloride group at the 1-position, forming pyrene-1-sulfonyl chloride.
Formation of Sulfonamide: The pyrene-1-sulfonyl chloride is then reacted with 12-aminododecanoic acid under basic conditions to form the sulfonamide linkage, resulting in this compound.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The pyrene moiety can undergo oxidation reactions, typically forming pyrenequinones.
Reduction: The sulfonamide group can be reduced under specific conditions, although this is less common.
Substitution: The aromatic ring of pyrene can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Br2, Cl2) for halogenation.
Major Products:
Oxidation: Pyrenequinones.
Reduction: Reduced sulfonamide derivatives.
Substitution: Nitro-pyrene or halogenated pyrene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Fluorescent Probes: Due to its fluorescent properties, 12-[(Pyrene-1-sulfonyl)amino]dodecanoic acid is used as a probe in fluorescence spectroscopy and imaging.
Biology:
Membrane Studies: The compound can be incorporated into lipid bilayers to study membrane dynamics and interactions due to its amphiphilic nature.
Medicine:
Drug Delivery: Its ability to integrate into lipid membranes makes it a potential candidate for drug delivery systems, particularly for targeting specific cells or tissues.
Industry:
Sensors: Utilized in the development of chemical sensors for detecting environmental pollutants or biological molecules.
Wirkmechanismus
The mechanism of action of 12-[(Pyrene-1-sulfonyl)amino]dodecanoic acid primarily involves its interaction with lipid membranes. The dodecanoic acid chain allows it to embed within the lipid bilayer, while the pyrene moiety remains exposed, enabling fluorescence-based detection. This interaction can be used to monitor membrane fluidity, phase transitions, and protein-lipid interactions.
Vergleich Mit ähnlichen Verbindungen
12-Aminododecanoic Acid: A precursor in the synthesis of 12-[(Pyrene-1-sulfonyl)amino]dodecanoic acid, used in the production of nylon-12.
Pyrene-1-sulfonyl Chloride: An intermediate in the synthesis, used for introducing the sulfonyl group to pyrene.
Uniqueness:
Fluorescence: The unique combination of pyrene and dodecanoic acid in this compound imparts distinct fluorescence properties, making it more versatile in applications compared to its individual components.
Amphiphilicity: The compound’s ability to interact with both hydrophobic and hydrophilic environments enhances its utility in membrane studies and drug delivery systems.
Eigenschaften
CAS-Nummer |
111864-04-1 |
|---|---|
Molekularformel |
C28H33NO4S |
Molekulargewicht |
479.6 g/mol |
IUPAC-Name |
12-(pyren-1-ylsulfonylamino)dodecanoic acid |
InChI |
InChI=1S/C28H33NO4S/c30-26(31)13-8-6-4-2-1-3-5-7-9-20-29-34(32,33)25-19-17-23-15-14-21-11-10-12-22-16-18-24(25)28(23)27(21)22/h10-12,14-19,29H,1-9,13,20H2,(H,30,31) |
InChI-Schlüssel |
VORFADARQSDSOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)NCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


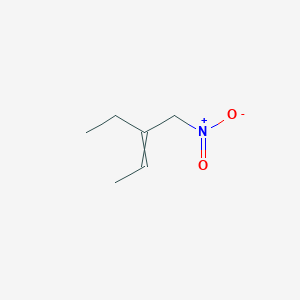
![2,4-Dimethyl-5,7-bis(methylsulfanyl)pyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B14333306.png)

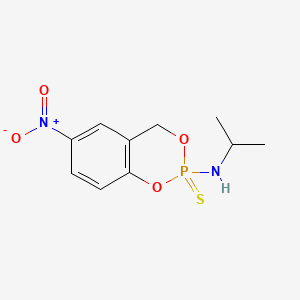
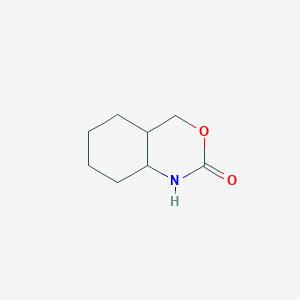
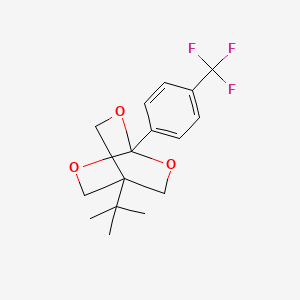
![2-(4-tert-Butylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14333359.png)
![1-Azabicyclo[2.2.2]octane-4-carbonyl azide](/img/structure/B14333369.png)
![2-[2-(Morpholin-4-yl)-5-nitrobenzene-1-sulfonyl]ethan-1-ol](/img/structure/B14333384.png)
![1-Chloro-12H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B14333386.png)
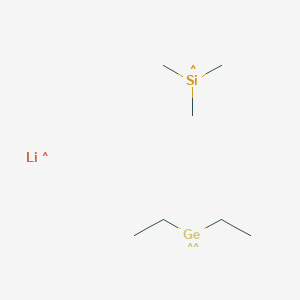
![1-Chloro-2-[(4-chlorophenyl)methoxy]benzene](/img/structure/B14333400.png)
